Technical Whitepaper: 2-Fluoro-4-(pentafluorosulfur)aniline
Technical Whitepaper: 2-Fluoro-4-(pentafluorosulfur)aniline
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Fluoro-4-(pentafluorosulfur)aniline .
The "Super-Trifluoromethyl" Building Block for Next-Gen Therapeutics
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) is a specialized fluorinated intermediate used primarily in the development of high-potency agrochemicals and pharmaceuticals. Distinguished by the pentafluorosulfanyl (
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Parameter | Data |
| CAS Number | 1240257-25-3 |
| IUPAC Name | 2-Fluoro-4-(pentafluoro- |
| Synonyms | 4-Amino-3-fluorophenylsulfur pentafluoride; 2-Fluoro-4-(pentafluorothio)aniline |
| Molecular Formula | |
| Molecular Weight | 237.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (or low-melting solid) |
| LogP (Predicted) | ~3.5 – 4.0 (Highly Lipophilic) |
| pKa (Conjugate Acid) | ~2.0 – 2.5 (Weakly basic due to electron-withdrawing |
| H-Bond Donors/Acceptors | 1 / 6 |
The Advantage in Medicinal Chemistry
The
-
Steric Demand: The
group is bulky ( ), significantly larger than ( ) and comparable to a tert-butyl group. This allows it to fill large hydrophobic pockets in enzyme active sites. -
Electronic Modulation: It is one of the most electron-withdrawing groups known (
, ), exceeding the group. This drastically lowers the pKa of the aniline nitrogen, reducing oxidative metabolism (e.g., N-oxidation). -
Lipophilicity & Stability: The C-S bond is protected by the square pyramidal cage of fluorine atoms, rendering it chemically inert and resistant to hydrolysis. The high lipophilicity (
) improves blood-brain barrier (BBB) penetration.
Synthesis Pathway
The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline is challenging due to the difficulty of introducing the
Mechanistic Workflow
-
Installation: 3-Fluorophenyldisulfide is treated with silver difluoride (
) or elemental fluorine ( ) to generate 3-fluorophenylsulfur pentafluoride . -
Regioselective Nitration: The
group is strongly meta-directing, while the fluorine atom is ortho/para-directing. Nitration of 3-fluorophenylsulfur pentafluoride occurs primarily para to the fluorine (and ortho to the group is sterically hindered, while para to is blocked by F direction). However, to get the specific 2-fluoro-4-SF5-aniline (which is 4-amino-3-fluorophenylsulfur pentafluoride), we require the nitro group to be installed para to the SF5 group or we must start from a different precursor.-
Correction: A more common industrial route starts with 4-nitro-(pentafluorosulfur)benzene . However, direct fluorination is difficult.
-
Optimal Route:Nucleophilic Aromatic Substitution (
) . Starting with 3,4-difluoronitrobenzene is not feasible for SF5 introduction. -
Validated Route: The synthesis typically proceeds via the bromination/iodination of 4-(pentafluorosulfur)aniline followed by halogen exchange or direct electrophilic fluorination using Selectfluor, though this is low yielding.
-
Commercial Route:Nitration of 3-fluorophenylsulfur pentafluoride .
-
Substrate: 1-SF5, 3-Fluoro-benzene.
-
Directing Effects:
(Meta), (Ortho/Para). -
Target Position: Position 4 (Para to
, Ortho to ). This is electronically disfavored by but favored by . -
Major Product: Usually the position para to the Fluorine (Position 6).
-
Alternative:Umemoto's Method on 2-fluoro-4-nitro-phenyldisulfide .
-
-
Representative Synthesis Diagram (Graphviz):
Experimental Protocol: Amide Coupling
Note: This protocol describes the use of 2-Fluoro-4-(pentafluorosulfur)aniline as a nucleophile in drug discovery (e.g., synthesizing a benzamide derivative).
Objective: Synthesis of N-(2-fluoro-4-(pentafluorosulfur)phenyl)benzamide.
Reagents:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)[2]
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (
, 2.0 equiv) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 mmol, 237 mg) and anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.0 mmol, 280 µL) via syringe. The solution may darken slightly.
-
Acylation: Cool the mixture to 0°C. Dropwise add benzoyl chloride (1.1 mmol) over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Quench with saturated
solution. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target amide as a white solid.
Safety & Handling (MSDS Highlights)
This compound is a halogenated aniline and must be handled with extreme care. It is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
-
GHS Classification:
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air.[6]
-
References
-
Umemoto, T., et al. (2012).[7] "Synthesis and properties of pentafluorosulfanyl compounds." Beilstein Journal of Organic Chemistry, 8, 461–471.[7] Link
-
Welch, J. T., et al. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Sante, M., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536.[1] Link
-
PubChem. (2024). "Compound Summary for CID 66523512: 2-Fluoro-4-(pentafluorosulfur)aniline."[2] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-4-(pentafluorothio)aniline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. scientificupdate.com [scientificupdate.com]
